Due to its amine functional groups, BNPD can act as a curing agent for epoxy resins []. Research suggests BNPD can improve the mechanical properties and thermal stability of these resins, making them suitable for high-performance applications.
BNPD's structure allows for the creation of branched or dendritic polymers. These polymers can find use in various applications, including drug delivery and catalysis []. The multiple amine groups can also provide binding sites for metal ions, making BNPD a potential candidate for developing new catalysts.
BNPD's ability to form stable bonds with biomolecules has led to investigations into its use for drug delivery systems []. Researchers are exploring the possibility of using BNPD as a carrier molecule to transport therapeutic agents within the body.
N,N'-Bis(3-aminopropyl)-1,3-propanediamine, commonly referred to as N,N'-bis(3-aminopropyl) propane-1,3-diamine, is a linear polyamine with the molecular formula and a molecular weight of approximately 188.32 g/mol. This compound appears as a clear, slightly yellow liquid with a density of 0.92 g/mL at 25 °C and a boiling point ranging from 98 to 103 °C at 1 mm Hg . Its structure consists of four amine groups, which contribute to its reactivity and potential applications in various fields.
The synthesis of N,N'-bis(3-aminopropyl)-1,3-propanediamine can be achieved through various methods. One common approach involves the reaction of dipropylenetriamine with azetidine or other suitable reagents . Additionally, it can be synthesized through the reductive amination of appropriate aldehydes or ketones with 3-aminopropylamine under controlled conditions. The choice of synthesis route may depend on the desired purity and yield of the final product.
N,N'-Bis(3-aminopropyl)-1,3-propanediamine has several applications across different fields:
Interaction studies involving N,N'-bis(3-aminopropyl)-1,3-propanediamine primarily focus on its role as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has been explored, indicating potential applications in catalysis and materials science. Furthermore, studies on its interactions within biological systems could provide insights into its physiological roles and mechanisms of action.
Several compounds share structural similarities with N,N'-bis(3-aminopropyl)-1,3-propanediamine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylpropane-1,3-diamine | CHN | Contains dimethyl groups; less basic than N,N'-bis(3-aminopropyl)-1,3-propanediamine |
Spermine | CHN | Contains two additional ethylene groups; more complex structure |
Putrescine | CHN | Shorter chain; simpler structure; less reactivity |
1,3-Diaminopropane | CHN | Shorter chain; lacks branched amines |
N,N'-Bis(3-aminopropyl)-1,3-propanediamine is unique due to its specific arrangement of amine groups along a linear chain and its potential for forming diverse chemical complexes.
N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits a linear tetraamine structure characterized by four amino groups connected by propylene chains [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-aminopropyl)({3-[(3-aminopropyl)amino]propyl})amine [3] [4]. The compound exists with the Chemical Abstracts Service (CAS) registry number 4605-14-5 and possesses the simplified molecular-input line-entry system (SMILES) notation NCCCNCCCNCCCN [1] [2].
The molecular geometry features a central 1,3-propanediamine backbone with two 3-aminopropyl substituents attached to the terminal nitrogen atoms. This configuration results in a symmetrical structure with alternating three-carbon propyl chains and nitrogen functionalities. The compound is also referred to as 1,5,9,13-tetraazatridecane, reflecting its systematic naming based on the 13-carbon chain with four nitrogen atoms at positions 1, 5, 9, and 13 [3] [5].
Conformational analysis studies have demonstrated that polyamines undergo significant conformational changes when interacting with biological targets. Research on related polyamines has shown that these compounds can adopt various conformations to optimize electrostatic interactions, often transitioning from extended trans conformations to more compact gauche conformations [6]. The flexible nature of the propylene chains allows for considerable conformational freedom, enabling the molecule to adapt to different binding environments and coordination geometries.
N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits distinctive thermodynamic properties that reflect its polyamine nature. The compound exists as a clear, slightly yellow liquid at room temperature with a density of 0.92 g/mL at 25°C [2] [3]. The boiling point is reported as 98-103°C at 1 mmHg (reduced pressure) [2] [5], indicating relatively high volatility under vacuum conditions.
The flash point of the compound is 110°C (closed cup method) [3] [7], demonstrating moderate thermal stability. The refractive index ranges from 1.4900 to 1.4930 at 20°C and 589 nm wavelength [3] [4], which is consistent with organic compounds containing multiple amino groups.
Thermodynamic calculations using the Joback method have provided estimated values for several key thermodynamic properties. The standard enthalpy of formation in the gas phase is estimated at -54.57 kJ/mol, while the standard enthalpy of vaporization is calculated as 69.78 kJ/mol [8]. The critical temperature is predicted to be 839.79 K with a critical pressure of 2651.56 kPa [8]. These values indicate relatively strong intermolecular interactions, likely due to extensive hydrogen bonding capabilities of the tetraamine structure.
The electronic structure of N,N'-Bis(3-aminopropyl)-1,3-propanediamine is characterized by the presence of four nitrogen atoms, each possessing lone electron pairs that contribute to the molecule's nucleophilic and basic properties. The compound exhibits significant electron-donating capability due to the multiple amino groups, making it an effective ligand in coordination chemistry applications [2] [9].
Quantum chemical calculations on related tetraamine compounds have provided insights into charge distribution patterns. The nitrogen atoms in tetraamine structures typically carry partial negative charges, while the carbon atoms in the propyl chains exhibit slight positive charges. This charge distribution pattern creates regions of high electron density around the nitrogen centers, facilitating interactions with electron-deficient species [10] [11].
The molecular electrostatic potential analysis reveals that the amino groups serve as primary sites for electrostatic interactions. The electron-rich nitrogen atoms can participate in hydrogen bonding as both donors and acceptors, depending on their protonation state. This versatility in electronic behavior underlies the compound's ability to form stable complexes with various substrates and its effectiveness as a chelating agent [5] .
N,N'-Bis(3-aminopropyl)-1,3-propanediamine exhibits complex acid-base behavior due to its tetraamine structure. The compound possesses four potentially protonatable nitrogen atoms, each with distinct basicities influenced by their chemical environment and intramolecular interactions. The predicted pKa value is 10.54 ± 0.19 [5], though this likely represents an average value for the multiple protonation sites.
Polyamine protonation typically follows a stepwise pattern, with the first protonation occurring at the most basic nitrogen atom, followed by subsequent protonations at the remaining sites. The protonation constants are influenced by electrostatic repulsion between positively charged ammonium groups, resulting in decreasing basicity with increasing protonation degree [13] [14].
Research on related tetraamine compounds has shown that protonation constants can be determined using nuclear magnetic resonance pH titration methods. These studies reveal that the protonation sequence and equilibrium constants are highly dependent on the specific molecular architecture and the spacing between amino groups [14]. The relatively long propyl chains in N,N'-Bis(3-aminopropyl)-1,3-propanediamine provide sufficient separation to minimize electrostatic repulsion between protonated sites, potentially resulting in higher overall basicity compared to shorter-chain analogs.
The solubility characteristics of N,N'-Bis(3-aminopropyl)-1,3-propanediamine are primarily determined by its multiple hydrogen bonding capabilities and amphiphilic nature. The compound demonstrates good solubility in polar protic solvents, particularly water, due to the extensive hydrogen bonding potential of the amino groups [15] [16].
Solubility studies have indicated that the compound exhibits enhanced solubility in polar solvents compared to nonpolar systems. The estimated log P octanol-water partition coefficient is -0.747 [8], indicating hydrophilic character and preferential partitioning into aqueous phases. This hydrophilicity is attributed to the strong hydrogen bonding interactions between the amino groups and water molecules.
Solvation thermodynamics reveal that the compound forms stable solvation complexes with polar solvents through multiple hydrogen bonding interactions. The solvation energy calculations demonstrate that the formation of solvated complexes is thermodynamically favorable, with the enthalpy gain from hydrogen bonding outweighing the entropy loss from solvent organization [17] [18]. The presence of multiple amino groups allows for the formation of extensive hydrogen bonding networks, contributing to the compound's high solubility in protic solvents.
The crystallographic behavior of N,N'-Bis(3-aminopropyl)-1,3-propanediamine is influenced by its ability to form extensive hydrogen bonding networks in the solid state. While direct crystallographic data for the free base form is limited, studies on related tetraamine compounds and their complexes provide insights into the solid-state packing behavior.
Crystallographic studies on polyamine complexes have revealed that these compounds typically crystallize in structures that maximize hydrogen bonding interactions. The amino groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that stabilize the crystal lattice [19] [20]. The propyl chains provide conformational flexibility that allows the molecule to adopt optimal packing arrangements.
Research on related tetraamine metal complexes has shown that the compound can coordinate to metal centers through multiple nitrogen atoms, forming stable crystalline complexes. For example, studies on copper(II) complexes have demonstrated that the tetraamine can adopt various coordination geometries, including tetrahedral and octahedral arrangements, depending on the metal center and additional ligands present [9]. The crystallographic data indicate that the compound's flexibility allows it to accommodate different coordination requirements while maintaining effective hydrogen bonding interactions in the solid state.
Corrosive;Acute Toxic;Irritant